4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide
CAS No.: 2108482-06-8
Cat. No.: VC4198746
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108482-06-8 |
|---|---|
| Molecular Formula | C18H21N3O5S2 |
| Molecular Weight | 423.5 |
| IUPAC Name | 4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23) |
| Standard InChI Key | JMNHNESZJVTJIO-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4 |
Introduction
4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a complex organic molecule belonging to the class of benzenesulfonamides. This compound is notable for its diverse biological activities and applications in medicinal chemistry. Its structure includes a bicyclic amine and multiple sulfonyl groups, which contribute to its potential therapeutic properties.
Synthesis
The synthesis of 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide typically involves several key steps, including the formation of the bicyclic amine core and the introduction of the sulfonyl and pyridin-2-yloxy groups. Detailed reaction conditions, such as temperature, time, and specific reagents, are crucial for optimizing yield and purity.
Biological Activities and Applications
Benzenesulfonamide derivatives, including this compound, have been extensively studied for their therapeutic applications, particularly as inhibitors in various biological pathways. Their structural features suggest potential interactions with biological macromolecules, which could be relevant to drug development.
| Application Area | Potential Role |
|---|---|
| Drug Development | Inhibitors in biological pathways |
| Medicinal Chemistry | Therapeutic properties due to sulfonyl and pyridin-2-yloxy groups |
Chemical Reactions and Stability
This compound can undergo various chemical reactions typical for sulfonamides, such as hydrolysis and nucleophilic substitution. Each reaction pathway requires careful consideration of conditions to optimize product formation.
Research Findings and Future Directions
While specific biological assay data for this compound are not readily available, its structural features suggest potential efficacy and specificity against certain biological targets. Further research is needed to fully explore its therapeutic potential and to understand its behavior in biological systems.
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